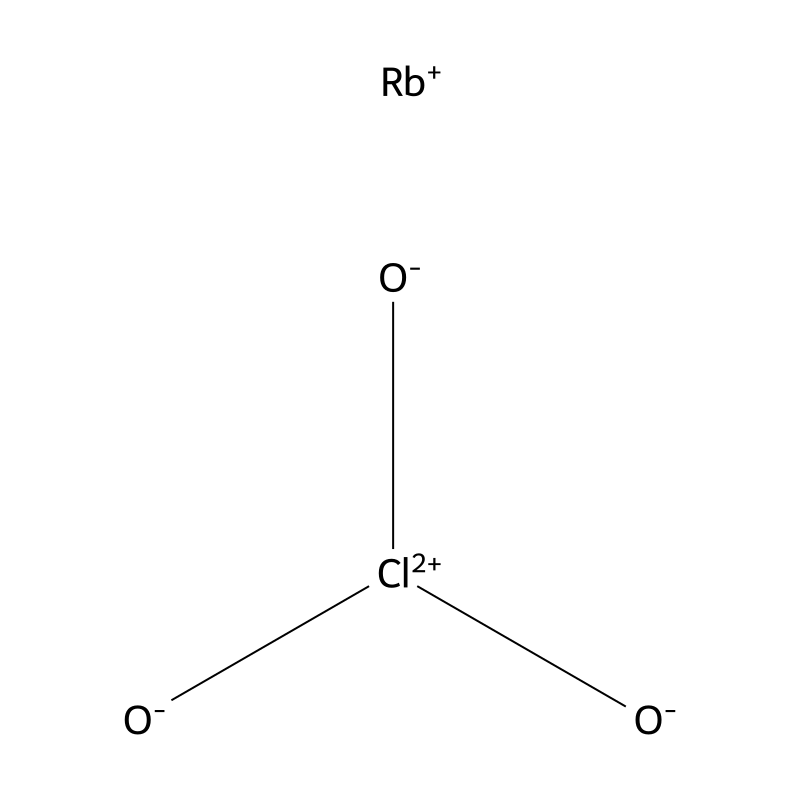

Rubidium chlorate

ClO3R

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ClO3R

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

rubidium chlorate Raman spectroscopy analysis

A Conceptual Framework for Your Analysis

Based on general Raman spectroscopy principles and the analysis of similar inorganic compounds, here is a framework for how you could approach the characterization of Rubidium Chlorate (RbClO₃). The vibrational modes you would typically investigate involve the internal motions of the chlorate (ClO₃⁻) anion and any lattice vibrations [1].

The table below outlines the predicted key Raman-active vibrational modes for a crystalline RbClO₃ sample.

| Expected Band Position (cm⁻¹)* | Vibrational Mode Assignment | Structural Information / Correlation |

|---|---|---|

| ~930 - 950 | Symmetric Cl-O Stretch (ν₁) | Primary, strong band; indicates integrity of ClO₃⁻ ion [2] |

| ~610 - 630 | Symmetric Bending (ν₂) | Confirms planarity of ClO₃⁻ anion |

| ~470 - 500 | Lattice Mode (Rb⁺ translation) | Probe of crystal structure and Rb⁺ environment [3] |

| ~980 | Antisymmetric Cl-O Stretch (ν₃) | Typically very weak or absent in Raman (IR-active) |

\Note: The exact positions are estimates and must be determined experimentally, as they can be influenced by factors like crystal structure, temperature, and instrument resolution.*

Suggested Experimental Workflow

To conduct your own analysis, you could follow a detailed methodology adapted from studies on similar systems [2] [3]. The workflow for this investigation is summarized in the diagram below.

Diagram: Proposed experimental workflow for this compound Raman analysis, outlining key steps from sample preparation to data interpretation.

Detailed Methodologies

- Sample Preparation: For the highest quality data, use a high-purity single crystal. Powdered samples pressed into a pellet are also acceptable. For polarized Raman studies to probe anisotropy, the crystal must be carefully aligned on a goniometer [3].

- Instrument Configuration: Use a 785 nm laser to minimize potential fluorescence. Laser power should be carefully calibrated to a low level (e.g., 1-10 mW at the sample) to prevent thermal decomposition of the chlorate. A confocal Raman microscope with a 50x objective is ideal. Spectral resolution should be at least 4 cm⁻¹ [2].

- Spectrum Processing: Data should be processed to remove cosmic rays, followed by smoothing and baseline correction to isolate the true Raman signal from background interference [2].

- Data Analysis: Perform peak fitting and deconvolution of the spectral bands. Compare the observed frequencies and their symmetry (from polarized measurements) to literature values for chlorate ions and similar ionic crystals. Conducting temperature-dependent studies (e.g., from 80 K to 300 K) can reveal phase transitions and shifts in vibrational frequencies due to thermal expansion [3].

References

hygroscopicity of rubidium chlorate crystals

Available Data on Rubidium Chlorate

The search results provide only foundational chemical data for this compound (CAS 13446-71-4), which is summarized in the table below.

| Property | Value |

|---|---|

| Chemical Formula | ClO₃Rb [1] [2] |

| Molecular Weight | 168.919 g/mol [1] [2] |

| Density | 3.190 g/cm³ [1] [2] |

| Solubility in Water | 2.138 g/100g (at 0 °C), 5.36 g/100g (at 19.8 °C), 62.80 g/100g (at 99 °C) [1] |

| Synonyms | This compound; Chloric acid, rubidium salt [1] [2] |

A Framework for Investigating Hygroscopicity

While direct data is unavailable, you can approach the study of this compound's stability using established principles and experimental methods. The diagram below outlines a general workflow for such an investigation.

A proposed workflow for investigating the hygroscopicity of a substance like this compound, combining theoretical modeling and experimental validation.

Theoretical Prediction of Stability

For an in-silico prediction, you can apply thermodynamic models. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is one method used to predict critical stability points, such as the Deliquescence Relative Humidity (DRH) [3]. The DRH is the humidity level at which a crystalline solid begins to absorb moisture from the air and dissolve.

The stability of a crystal can be predicted by solving the solid-liquid-vapor equilibrium. The core equation involves calculating the solubility product ((K_s)) and the water activity ((a_{water})), which is equivalent to relative humidity (RH) [3].

Experimental Protocols for Validation

Experimental validation is crucial. Here are detailed methodologies based on the literature for similar compounds:

Dynamic Vapor Sorption (DVS): This is the standard method for directly measuring moisture uptake.

- Procedure: A small, precise mass of a pure this compound sample is placed on a microbalance within a controlled climate chamber. The sample is exposed to a programmed sequence of relative humidity levels (e.g., from 0% RH to 95% RH) at a constant temperature (e.g., 25 °C). The mass change is recorded continuously.

- Data Interpretation: The DRH is identified as the point where a sharp, sustained increase in mass is observed, indicating the onset of deliquescence [3].

Stability Testing at Fixed Relative Humidity:

- Procedure: Place powdered samples of this compound in controlled environment chambers set at specific, high RH levels. Common test conditions include 58%, 76%, 86%, 93%, and 98% RH at 25 °C [3]. The samples should be monitored visually and analyzed periodically (e.g., using X-ray Powder Diffraction (XRPD)) over a set duration.

- Data Interpretation: The critical RH is the highest level at which the crystal structure remains unchanged. Any dissolution, transformation to a hydrate, or change in form indicates instability at that humidity [3].

Conclusion and Recommendations

- Consult Specialized Databases: Search deeply in scientific databases like SciFinder, Reaxys, or the ICCA Physical Property Database for any existing experimental data.

- Empirical Investigation: Given the lack of data, designing and conducting the experimental protocols outlined above is the most reliable path forward.

- Theoretical Modeling: If you have the necessary parameters (melting properties, etc.), using the PC-SAFT framework can provide initial predictions to guide your experiments.

References

Application Note: Electrolytic Preparation of Sodium Chlorate

1. Objective This protocol outlines a method for the laboratory-scale synthesis of sodium chlorate (NaClO₃) through the electrolysis of a saturated sodium chloride brine solution. The resulting sodium chlorate can subsequently be used in metathesis reactions to produce other chlorates [1].

2. Introduction and Theory Chlorates are powerful oxidizers used in various chemical processes. The industrial and laboratory production primarily involves the electrolysis of chloride salts. The widely accepted mechanism for chlorate formation, as described by Foerster, involves electrochemical and chemical steps [1] [2]:

- At the anode, chloride ions (Cl⁻) are oxidized to chlorine gas (Cl₂).

- The dissolved chlorine gas then hydrolyzes to form hypochlorous acid (HClO), which exists in equilibrium with hypochlorite ions (ClO⁻).

- Chlorate (ClO₃⁻) is formed in the solution through the chemical reaction between hypochlorous acid and hypochlorite ions.

The workflow below illustrates this reaction pathway.

3. Materials and Equipment

- Power Supply: Direct current (DC) power supply, capable of providing 3-7 V and several amps (e.g., 0-30 A range) [3].

- Electrolysis Cell: A heat-resistant, corrosion-resistant container (e.g., 2-gallon plastic tank).

- Anode: Carbon rods (or Mixed Metal Oxide (MMO) anodes such as RuO₂/TiO₂ for higher efficiency) [1] [2].

- Cathode: Stainless steel plate or wire [1] [3].

- Chemicals: Sodium chloride (NaCl, high purity such as Kosher salt), distilled water [3].

- Safety Gear: Acid-resistant gloves, safety goggles, and a lab coat.

- Ventilation: The process must be conducted in a well-ventilated area or fume hood due to the evolution of chlorine and hydrogen gases [3].

4. Detailed Experimental Protocol

Step 1: Electrolyte Preparation Prepare a saturated brine solution.

- Heat 2 gallons of distilled water to near boiling.

- Add kosher salt with continuous stirring until no more salt dissolves, ensuring an excess of solid salt remains at the bottom of the container.

- Allow the solution to cool to room temperature (approx. 20-25°C). The presence of undissolved salt confirms a saturated solution [3].

Step 2: Cell Assembly and Setup

- Assemble the electrolysis cell. The recommended anode-to-cathode surface area ratio is at least 2:1 (e.g., 44 in² anode vs. 21 in² cathode) to favor chlorate formation [3].

- Place the electrodes in the cell and fill it with the saturated brine solution, including the excess salt.

- Connect the electrodes to the DC power supply, ensuring correct polarity.

Step 3: Electrolysis Operation

- Set the power supply to a constant current mode. A suitable starting point is 4-6 Volts and 4 Amps for a small cell [3].

- Maintain the electrolyte temperature optimally between 60-80°C. Lower temperatures (e.g., 30°C) can slow the reaction and favor hypochlorite formation over chlorate [1] [3].

- The initial voltage will drop as electrolysis progresses. Adjust the voltage to maintain a constant current. The completion of the reaction is indicated by a gradual increase in voltage and a decrease in current, suggesting a low chloride ion concentration [3].

- The total process may take 18-24 hours. Monitor the cell for gas evolution and temperature.

Step 4: Product Recovery and Crystallization

- Once electrolysis is complete, turn off the power and allow the cell contents to settle. Carbon particles from the anode (if used) will deposit at the bottom [3].

- Decant or siphon the clear supernatant liquid and filter it to remove any fine particles.

- Transfer the filtered solution to an evaporation dish and boil it to reduce the water volume. Sodium chlorate crystals will form as the solution concentrates and cools [3].

- Collect the crystals via vacuum filtration and allow them to dry.

Key Operational Parameters and Data

The table below summarizes critical parameters and findings from the literature on chlorate formation.

| Parameter | Recommended/Reported Value | Context & Impact |

|---|---|---|

| Cell Voltage | 3.5 - 4.5 V (Chlorate Cell) [1] | Voltage must overcome reaction potential & cell resistance. |

| pH Condition | Weakly alkaline (e.g., pH ~9) [2] [4] | Higher pH favors chlorate/perchlorate formation over acidic conditions [4]. |

| Temperature | 60 - 80°C [1] | A compromise between high reaction rate and acceptable corrosion. |

| Chlorate Formation Pathways | Chemical (HClO + ClO⁻) & Electrochemical (Anode oxidation) [2] | Two parallel pathways; the chemical route is more current-efficient [1]. |

| Impact of Hydroxyl Radicals (•OH) | Significant [4] | Scavenging •OH reduces ClO₃⁻/ClO₄⁻ yield, indicating their role in oxidation. |

Critical Safety Notes

- GAS EVOLUTION: The process generates a mixture of hydrogen (flammable/explosive) and chlorine (toxic) gases. Work in a well-ventilated area or fume hood. Never ignite flames nearby [3].

- CHEICAL HAZARDS: Chlorates are strong oxidizers. Never use ammonium chloride (NH₄Cl) as a chloride source, as it can lead to the formation of highly sensitive and explosive nitrogen trichloride or ammonium chlorate [1].

- CATHODE PROTECTION: Small amounts of potassium dichromate are sometimes added to the electrolyte to form a protective layer on the cathode, preventing the reduction of hypochlorite/chlorate back to chloride. Handle dichromate with care as it is toxic [1].

Adaptation for Rubidium Chlorate

While direct information is unavailable, you can explore two potential synthetic routes based on general principles [1]:

- Direct Electrolysis: Perform electrolysis directly on a solution of rubidium chloride (RbCl), following the sodium chlorate protocol. You will need to empirically determine optimal parameters (concentration, temperature, current density) for RbCl.

- Metathesis Reaction: Synthesize sodium chlorate (NaClO₃) as described, then react it with rubidium chloride (RbCl) in a metathesis reaction. This leverages the lower solubility of RbClO₃ to precipitate it from a mixed solution (e.g., NaClO₃ + RbCl → RbClO₃ + NaCl).

References

- 1. Preparing chlorates - PyroGuide [pyrodata.com]

- 2. Formation of hypochlorite, chlorate and oxygen during NaCl... [link.springer.com]

- 3. How to make Sodium Chlorate by Electrolysis of salt water? [physicsforums.com]

- 4. An investigation of the formation of chlorate and perchlorate during... [yonsei.elsevierpure.com]

Comprehensive Application Notes and Protocols: Neutralization Synthesis of Rubidium Chlorate for Pharmaceutical Applications

Introduction and Chemical Background

The neutralization reaction between rubidium hydroxide (RbOH) and chloric acid (HClO₃) represents a significant synthetic pathway for producing high-purity rubidium chlorate (RbClO₃), a compound with growing importance in pharmaceutical research and specialty chemical manufacturing. This acid-base reaction follows classic Bronsted-Lowry acid-base theory, where chloric acid donates a proton to the hydroxide ion, forming water and the corresponding salt. The complete balanced chemical equation for this reaction is: RbOH(aq) + HClO₃(aq) → RbClO₃(aq) + H₂O(l) + ΔH. This synthesis protocol is particularly valuable in pharmaceutical development where this compound serves as a precursor for various rubidium-containing compounds with potential therapeutic applications.

Rubidium hydroxide is a strong base that dissociates completely in aqueous solution to yield rubidium ions and hydroxide ions [1]. Chloric acid is classified as a strong acid (pKa ≈ -2.7) and possesses significant oxidizing properties [2]. The combination of these reagents in a controlled neutralization reaction produces this compound, which exhibits greater stability than the parent acid while maintaining useful oxidative characteristics. This stability profile makes it suitable for various pharmaceutical applications where controlled oxidation is required in synthetic pathways. The reaction is highly exothermic, requiring careful thermal management to maintain safety and maximize product yield and purity.

Safety Considerations and Hazard Assessment

Chemical Hazard Profiles

Chloric Acid (HClO₃): This strong oxidizer presents severe corrosion hazards and can ignite organic materials upon contact. Solutions above 30% concentration are thermodynamically unstable and may decompose violently, especially at elevated temperatures [2]. The decomposition pathways include: 8HClO₃ → 4HClO₄ + 2H₂O + 2Cl₂ + 3O₂ and 3HClO₃ → HClO₄ + H₂O + 2ClO₂, with oxygen gas representing a significant fire and explosion hazard.

Rubidium Hydroxide (RbOH): As a strong base, RbOH solutions are highly corrosive to skin, eyes, and respiratory tissues. Aqueous solutions absorb carbon dioxide from atmosphere, forming rubidium carbonate, which may affect reaction stoichiometry if not properly stored in sealed containers [1].

This compound (RbClO₃): The product is a powerful oxidizing agent and may form explosive mixtures with combustible materials. Although more stable than chloric acid, it can still decompose under heat or shock to release oxygen gas [3].

Engineering Controls and Personal Protective Equipment

Engineering Controls: All procedures must be conducted in a fume hood with wash-down capability to prevent accumulation of oxidizing residues in ventilation ductwork. Use non-sparking tools and grounded equipment to prevent static discharge. Implement secondary containment for all vessels containing chloric acid [2] [4].

Personal Protective Equipment (PPE): Wear acid- and base-resistant gloves (butyl rubber), chemical splash goggles, and a face shield. Use an acid-resistant apron or lab coat and closed-toe shoes. For handling concentrated solutions, consider additional protection against potential splashes [2].

Emergency Procedures

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention for both acid and base exposures.

Eye Exposure: Flush eyes with water for at least 15 minutes using an eyewash station, holding eyelids open to ensure complete irrigation. Seek immediate medical attention.

Spill Management: For small spills, neutralize with a weak base (sodium bicarbonate) for acid spills or weak acid (dilute acetic acid) for base spills, then absorb with inert material. For large spills, evacuate area and contact specialized hazardous materials response team.

Experimental Protocol

Reagents and Equipment

Table 1: Required Reagents

| Reagent | Specification | Purity | Storage Conditions |

|---|---|---|---|

| Rubidium hydroxide | Aqueous solution | ≥99% (ACS grade) | Inert atmosphere, sealed container |

| Chloric acid | 30% aqueous solution | Analytical grade | Glass container, dark, cool location |

| Deionized water | USP purified water | 18.2 MΩ·cm | Room temperature |

| Argon gas | Dry | 99.998% | Compressed gas cylinder |

Table 2: Required Equipment

| Equipment | Specification | Material |

|---|---|---|

| Reaction vessel | Three-neck round bottom flask | Borosilicate glass |

| pH meter | Digital with temperature compensation | - |

| Thermostatic bath | Circulating, adjustable 0-100°C | - |

| Addition funnel | Pressure-equalizing, 250 mL | Borosilicate glass |

| Filter apparatus | Vacuum filtration system | Borosilicate glass |

| Crystallization dish | Wide form, 1 L | Borosilicate glass |

Step-by-Step Synthesis Procedure

Solution Preparation:

- Dilute 5.00 g of rubidium hydroxide to 50 mL with deionized water in a graduated cylinder to create approximately 1 M solution.

- Measure 45 mL of 30% chloric acid solution and further dilute to 50 mL with deionized water to create approximately 1 M solution.

Reaction Setup:

- Transfer the rubidium hydroxide solution to the three-neck round bottom flask equipped with mechanical stirring.

- Mount the pH meter and temperature probe through separate necks, ensuring proper immersion.

- Place the flask in the thermostatic bath set to maintain 5°C throughout the addition phase.

- Position the addition funnel containing the diluted chloric acid solution.

Neutralization Reaction:

- Begin slow addition of chloric acid solution at a rate of approximately 1-2 mL/min with constant stirring at 300 rpm.

- Monitor pH continuously throughout addition. The initial pH will be >13, gradually decreasing as acid is added.

- When pH approaches 7.0, reduce addition rate to 0.5 mL/min to prevent overshooting the equivalence point.

- Stop addition precisely when stable pH of 7.0 is reached, indicating complete neutralization.

Post-Reaction Processing:

- Continue stirring for additional 30 minutes after acid addition is complete while maintaining temperature at 5°C.

- Monitor pH stability to confirm reaction completion. A stable pH (7.0±0.1) for 15 minutes indicates complete reaction.

The following workflow diagram illustrates the complete synthesis and isolation procedure:

Figure 1: Experimental workflow for this compound synthesis

Product Isolation and Purification

Crystallization and Filtration

Following the neutralization reaction, the this compound solution requires concentration and crystallization to isolate the solid product. Transfer the reaction solution to a crystallization dish and slowly evaporate at ambient temperature or under reduced pressure at 30°C until approximately 50% of the original volume remains. Alternatively, for faster crystallization, cool the solution to 0°C with constant stirring to promote crystal formation. Once crystals have formed, collect the product by vacuum filtration using a Buchner funnel with medium-porosity filter paper. Wash the crystals with two 10-mL portions of ice-cold ethanol to remove residual water. Transfer the damp crystals to a watch glass or drying dish for further processing.

Drying and Storage

The washed this compound crystals must be thoroughly dried to prevent caking and decomposition. Spread the crystals in a thin layer and dry in a vacuum desiccator over anhydrous calcium sulfate at 60°C for 2 hours, or until constant mass is achieved. The dried product should be stored in a dark, glass container with a tight-sealing lid, clearly labeled with contents, date of preparation, and hazard warnings. For long-term storage, keep the container in a cool, dry place away from direct sunlight, combustible materials, and reducing agents. Under these conditions, this compound remains stable indefinitely.

Analytical Methods and Characterization

Quantitative Analysis and Quality Control

Table 3: Analytical Methods for RbClO₃ Characterization

| Analysis Method | Parameters | Specification | Reference Standard |

|---|---|---|---|

| Ion chromatography | Chlorate content | ≥98.5% (w/w) | USP <191> |

| Flame photometry | Rubidium content | 63.5-65.5% (w/w) | ASTM E1479 |

- Potentiometric titration | Acidic impurities | ≤0.5% (as HCl) | USP <541> | | Karl Fischer titration | Water content | ≤0.2% (w/w) | USP <921> | | XRD analysis | Crystal structure | Orthorhombic system | ICDD database | | Laser diffraction | Particle size distribution | D50: 50-150 μm | USP <429> |

Spectroscopic and Physical Properties

FTIR Analysis: The FTIR spectrum of this compound displays characteristic absorption bands at 935 cm⁻¹ (symmetric Cl-O stretch), 980 cm⁻¹ (asymmetric Cl-O stretch), and 610 cm⁻¹ (O-Cl-O bending). Compare against reference spectrum to confirm identity and detect potential contaminants.

Thermal Analysis: Conduct thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen atmosphere. This compound decomposes at 281°C to yield rubidium chloride and oxygen gas, with theoretical mass loss of 34.6% for pure compound [3]. Monitor for unexpected mass changes at lower temperatures which may indicate impurities.

Solubility Profile: Determine solubility in water at various temperatures. This compound exhibits increasing solubility with temperature: 1.09 g/100 mL at 0°C, 1.30 g/100 mL at 25°C, and 17.39 g/100 mL at 99°C [3]. This temperature-dependent solubility is exploited in the crystallization process.

Pharmaceutical Applications and Process Scaling

Therapeutic Potential and Formulation Considerations

This compound serves as a versatile synthetic intermediate in pharmaceutical development, particularly in the synthesis of rubidium-based compounds with potential neurological applications. While this compound itself does not have direct therapeutic applications due to its oxidative properties, it provides a high-purity source of rubidium ions for further chemical transformations. In preclinical research, rubidium salts have shown potential as mood stabilizers and in the treatment of depressive disorders, though clinical applications remain investigational.

When formulating rubidium-containing pharmaceuticals, the oxidative nature of chlorate must be addressed through chemical reduction or transformation to more pharmaceutically acceptable species such as rubidium chloride. All process development should adhere to Good Manufacturing Practices (GMP) guidelines when intended for pharmaceutical applications, with particular attention to control of genotoxic impurities in the final drug substance.

Scale-up Considerations and Process Optimization

For industrial-scale production of this compound, several factors require careful optimization:

Reactor Design: Use glass-lined or Hastelloy reactors with efficient cooling jackets to manage the exothermic neutralization reaction. Implement automated pH control systems for precise endpoint detection.

Process Economics: Rubidium sources represent significant cost drivers. Implement process analytical technology (PAT) to maximize yield and minimize reagent excess. Consider recycling mother liquors from crystallization steps to improve overall utilization.

Quality by Design: Apply QbD principles to identify critical process parameters (CPPs) and their relationship to critical quality attributes (CQAs). Key parameters include reaction temperature, addition rate, crystallization cooling rate, and drying conditions.

Environmental Considerations: Develop procedures for treatment of waste streams containing rubidium compounds. Implement recycling protocols for rubidium recovery when economically feasible.

Conclusion

This protocol provides a comprehensive and reproducible method for synthesizing high-purity this compound through neutralization of rubidium hydroxide with chloric acid. The procedure emphasizes safety considerations essential when handling strong oxidizers and bases, while providing detailed guidance for product isolation, purification, and characterization. The resulting this compound exhibits consistent quality suitable for pharmaceutical research and development applications.

The neutralization synthesis approach offers advantages of high atom economy, minimal byproduct formation, and straightforward scale-up potential. With appropriate modifications to comply with Good Manufacturing Practices, this synthetic methodology can be adapted for production of this compound as a pharmaceutical intermediate under controlled manufacturing conditions.

References

Comprehensive Application Notes and Protocols: Recrystallization Purification of Rubidium Chlorate

Introduction

Recrystallization represents a fundamental purification technique extensively employed in pharmaceutical development and fine chemical synthesis to achieve high-purity crystalline materials. This technique leverages differential solubility characteristics between target compounds and impurities across varying temperatures. For pharmaceutical applications, particularly with compounds like rubidium chlorate, achieving exceptional purity is paramount as even trace impurities can significantly impact therapeutic efficacy, safety profiles, and regulatory approval. These application notes provide detailed protocols and analytical frameworks for the purification of this compound via recrystallization, specifically tailored for research scientists and process chemists in drug development environments.

The purification of metal chlorates like this compound demands meticulous attention to solvent selection, crystallization kinetics, and isolation techniques to obtain pharmaceutically acceptable material. Unlike simple laboratory recrystallizations, process-scale purification for drug development must ensure batch-to-batch consistency, documented purity profiles, and validated recovery rates. This document bridges fundamental recrystallization principles with advanced practical considerations specific to this compound, providing a comprehensive resource for researchers implementing this purification methodology within regulated development environments.

Theoretical Principles and Solvent Selection

Fundamental Principles of Recrystallization

Recrystallization operates on the principle that most solid compounds demonstrate increased solubility in heated solvents compared to cool solvents [1]. When a saturated solution prepared at elevated temperatures is gradually cooled, it becomes supersaturated, creating a thermodynamic driving force for crystallization. During this process, the desired compound preferentially forms ordered crystals while impurities remain dissolved in the mother liquor due to their distinct molecular interactions with the solvent [2]. The underlying mechanism involves two critical stages: nucleation, where solute molecules assemble into stable crystalline clusters, and crystal growth, where additional solute molecules deposit onto these nascent crystalline surfaces [1].

The efficiency of recrystallization purification depends significantly on the crystallization kinetics. Rapid cooling typically induces numerous nucleation sites, yielding many small crystals that may potentially trap impurities within their lattice structures. In contrast, slow cooling promotes fewer nucleation events but allows for larger, more perfectly formed crystals with superior internal ordering and reduced impurity incorporation [1]. For pharmaceutical applications like this compound purification, where crystal habit and size distribution may influence downstream processing, controlling the cooling profile represents a critical process parameter that directly impacts both purity and physical characteristics of the final product.

Solvent Selection Methodology

Identifying an optimal recrystallization solvent constitutes perhaps the most crucial step in process development. The ideal solvent should demonstrate temperature-dependent solubility for the target compound, with high solubility at elevated temperatures and significantly reduced solubility at lower temperatures [1]. Several additional factors must be considered during solvent selection, including the solvent's boiling point, the compound's melting characteristics, and impurity behavior. Specifically, the solvent should possess a boiling point between 40°C and 120°C to establish sufficient solubility gradient while facilitating practical solvent removal [1]. Additionally, the solvent's boiling point must remain below the compound's melting point to prevent oiling out—a phenomenon where the compound separates as an amorphous liquid phase rather than crystalline solid [1].

For this compound, which exhibits ionic character and polar nature typical of inorganic salts, polar solvents generally provide superior solubility characteristics. When a single solvent fails to meet all ideal criteria, solvent pairs comprising a dissolution solvent and an anti-solvent may be employed [1]. The following table summarizes key solvent properties relevant to this compound recrystallization:

Table 1: Solvent Properties for this compound Recrystallization

| Solvent | Polarity | Boiling Point (°C) | Solubility Characteristics | Safety Considerations |

|---|---|---|---|---|

| Water | High | 100 | High temperature dependence | Low toxicity, easy handling |

| Methanol | High | 65 | Good solubility for polar compounds | Flammable, requires ventilation |

| Ethanol | High | 78 | Moderate to high solubility | Low toxicity, commonly pharmaceutically accepted |

| Acetone | Moderate | 56 | May work as anti-solvent | Highly flammable, requires cold conditions |

| Ethyl Acetate | Moderate | 77 | Limited solubility for ionic compounds | Flammable, acceptable for pharmaceuticals |

The selection process involves systematic experimental screening where small quantities of this compound are tested with potential solvents both at room temperature and at boiling point [1]. A promising solvent should dissolve the compound completely when hot while allowing substantial crystallization upon cooling. For this compound, aqueous recrystallization often proves optimal due to the compound's likely higher solubility in hot water and significantly reduced solubility in cold water, though mixed solvent systems incorporating water with ethanol or methanol may provide superior purification for specific impurity profiles.

Table 2: Solvent Pair Systems for Potential Use with this compound

| Primary Solvent | Anti-solvent | Miscibility | Application Notes |

|---|---|---|---|

| Water | Ethanol | High | May improve crystal habit and yield |

| Water | Acetone | High | Can reduce overall solubility effectively |

| Methanol | Toluene | Moderate | Less suitable for ionic compounds |

| Ethanol | Hexane | Limited | May require careful addition with agitation |

Experimental Protocol

Equipment and Materials

Required Equipment:

- Erlenmeyer flasks (250-500 mL)

- Hotplate with magnetic stirring capability

- Büchner or Hirsch funnel with filtration flask

- Vacuum source (aspirator or vacuum pump)

- Thermometer (0-150°C range)

- Filter paper (appropriate pore size for crystal retention)

- Ice bath container

- Insulating material (paper towels or cork rings)

- Glass stirring rod

- Fume hood (mandatory for solvent operations)

Materials:

- Crude this compound (impure starting material)

- Selected recrystallization solvent (e.g., distilled water)

- Boiling chips or magnetic stir bar

- Ice for cooling bath

- Wash solvent (cold, same as recrystallization solvent)

Step-by-Step Procedure

1. Solvent Preparation and Dissolution

Weigh the crude this compound sample accurately and record the mass. Transfer the material to a clean Erlenmeyer flask—the sloping sides help minimize solvent evaporation and potential bumping [1]. Add a magnetic stir bar or several boiling chips to promote even heating and prevent violent boiling. In a separate flask, heat a sufficient volume of the selected solvent (typically water for this compound) to boiling, ideally 20-30% more than the minimum required for complete dissolution [1].

Add hot solvent in small increments to the flask containing this compound, swirling gently after each addition while maintaining the mixture on a hotplate. Continue adding solvent until complete dissolution occurs, noting the total volume used. If insoluble impurities are present (evidenced by persistent particulate matter despite additional solvent), proceed with hot filtration as described in the following section.

2. Hot Filtration (If Required)

Prepare a fluted filter paper positioned in a stemless funnel. Pre-heat the filtration apparatus using hot solvent vapors or an oven to prevent premature crystallization during transfer [1]. Add approximately 10-20% excess hot solvent to the solution to compensate for evaporation losses during filtration [1].

Quickly pour the hot solution through the filter paper, collecting the filtrate in a clean Erlenmeyer flask. If crystals begin to form during filtration, add a small volume of warm solvent to redissolve them. The hot filtration removes insoluble impurities that could otherwise act as nucleation sites for imperfect crystal growth or become incorporated in the final product.

3. Crystallization and Cooling

Once filtration is complete, cover the flask loosely with a watch glass to prevent contamination while allowing slight solvent evaporation. Set the flask on an insulated surface (paper towels or cork ring) to ensure controlled, gradual cooling [1]. Allow the solution to cool undisturbed to room temperature—typically requiring 30-60 minutes depending on volume.

After reaching ambient temperature, further enhance crystal formation by carefully transferring the flask to an ice bath for 30-60 minutes [1]. This temperature reduction maximizes yield by decreasing compound solubility. If crystal formation fails to initiate, employ crystallization induction techniques such as gently scratching the flask interior with a glass rod at the liquid-air interface or introducing a small seed crystal of pure this compound.

4. Crystal Isolation and Washing

Set up the vacuum filtration system with Büchner or Hirsch funnel clamped securely to a ring stand. Place appropriately sized filter paper in the funnel and wet it with a small amount of cold solvent to ensure proper sealing [1].

Swirl the crystal-containing flask gently to suspend crystals, then pour the mixture into the filtration funnel under vacuum. Rinse the flask with small portions of cold solvent to transfer residual crystals. Once transferred, wash the crystals on the filter with minimal cold solvent to remove adherent mother liquor containing impurities [1].

5. Drying and Storage

Maintain vacuum filtration for several minutes to remove excess solvent. Transfer crystals to a watch glass or petri dish, spreading them evenly to facilitate drying. For final drying, allow crystals to air-dry uncovered for 24 hours, use a vacuum desiccator for 2-4 hours, or employ a low-temperature drying oven (40-50°C) for 30-60 minutes [1]. Once completely dry, weigh the purified material and calculate percentage recovery. Store pure this compound in a tightly sealed container protected from light and moisture with appropriate labeling including date, batch information, and calculated purity.

The following workflow diagram illustrates the complete recrystallization process:

Figure 1: Recrystallization Workflow for this compound Purification

Yield Calculation and Analysis

Percent Recovery Calculation

Percent recovery provides a quantitative measure of process efficiency, representing the mass percentage of purified material recovered relative to the initial crude sample [3]. Calculate percent recovery using the following fundamental formula:

Percent Recovery = (Mass of Purified Compound / Mass of Crude Compound) × 100% [3]

For example, if you begin with 5.00 g of impure this compound and obtain 3.85 g of purified crystals after recrystallization:

Percent Recovery = (3.85 g / 5.00 g) × 100% = 77.0%

This calculation assumes the initial material comprises primarily the target compound with impurities constituting a minor fraction. When the crude material contains significant impurities, the calculated recovery reflects both purification efficiency and the actual target compound content in the starting material [4]. In pharmaceutical development, it's essential to balance recovery percentage against purity requirements, as excessively high recoveries may indicate inadequate purification while very low recoveries suggest process inefficiency.

Factors Influencing Recovery

Multiple factors impact recrystallization recovery, with solvent volume representing one of the most significant controllable variables. Excessive solvent reduces yield by increasing compound retention in the mother liquor, while insufficient solvent may lead to impurity incorporation [1]. The cooling profile substantially affects both recovery and purity—gradual cooling typically yields larger, purer crystals but may slightly reduce recovery compared to rapid cooling which produces smaller crystals with higher surface area for impurity adsorption.

Temperature management during crystal isolation also influences recovery. Incomplete cooling or warm filtration equipment can redissolve crystals, diminishing yield. Proper washing technique using minimal cold solvent removes impurities without significantly dissolving crystalline material [1]. For mixed solvent systems, the anti-solvent addition rate requires optimization—too rapid addition may cause oiling out or excessive nucleation, while too slow addition reduces process efficiency.

Table 3: Troubleshooting Common Recrystallization Issues

| Problem | Potential Causes | Solutions |

|---|---|---|

| No crystal formation | Insufficient cooling, excessive solvent, no nucleation sites | Scratch flask, add seed crystal, evaporate excess solvent |

| Oil formation instead of crystals | Cooling too rapid, solvent inappropriate, compound decomposition | Slow cooling, change solvent, ensure proper temperature control |

| Low recovery | Excessive solvent, inefficient filtration, rapid cooling | Optimize solvent volume, pre-chill funnel, extend cooling time |

| Poor purity | Too much solvent used, fast crystallization, inadequate washing | Use minimum solvent, slow cooling, optimize wash volume |

| Crystal size too small | Rapid cooling, excessive agitation | Slow cooling, reduce agitation during crystallization |

Purity Assessment and Troubleshooting

Purity Evaluation Methods

Following recrystallization, comprehensive purity assessment is essential for pharmaceutical-grade materials. Several analytical techniques provide validation of purification efficacy:

Melting Point Analysis: Pure crystalline compounds typically exhibit sharp, well-defined melting points with minimal range (≤1-2°C). Impure compounds demonstrate melting point depression and broader ranges. Compare pre- and post-recrystallization melting behavior to qualitatively assess purity improvement [4].

X-ray Crystallography: This technique provides definitive structural information and purity confirmation at molecular level resolution. Single crystals suitable for X-ray analysis indicate high purity, as impurities disrupt crystal lattice formation [2].

Visual Inspection: High-purity crystals generally display uniform morphology, colorlessness (if applicable), and translucence. Color variations, irregular structures, or cloudiness may indicate residual impurities.

For this compound, additional analytical methods such as ion chromatography (chlorate anion purity), atomic absorption spectroscopy (rubidium cation purity), and ICP-MS (trace metal contaminants) may be employed depending on intended pharmaceutical application and regulatory requirements.

Troubleshooting Common Issues

Even with optimized protocols, recrystallization may encounter challenges requiring intervention:

Poor Crystal Formation: If crystals fail to form after cooling, the solution may be undersaturated. Gently evaporate excess solvent before recooling, introduce seed crystals, or scratch the flask interior with a glass rod at the solution-air interface to provide nucleation sites [1].

Oil Formation: Instead of crystalline material, the compound may separate as an amorphous oil if cooled too rapidly or if the solvent's boiling point approaches the compound's melting point. Reheat the oil and slow the cooling rate significantly, or consider alternative solvent systems with different polarity [1].

Low Percent Recovery: Inadequate yield often results from excessive solvent volume, insufficient cooling, or premature termination of crystallization. Concentrate the mother liquor by evaporation and recool to obtain additional crop of crystals, though this secondary crop typically exhibits lower purity than the initial batch.

Poor Purity Improvement: If purified material demonstrates inadequate purity enhancement, consider multiple recrystallizations, alternative solvent systems, or preliminary purification via alternative methods (e.g., extraction or chromatography) before recrystallization [1]. For specific impurity profiles, activated carbon treatment during the hot dissolution phase may remove colored impurities, though this may also adsorb some target compound.

Conclusion

Recrystallization represents a powerful, versatile technique for purifying this compound to pharmaceutical standards when systematically applied with attention to fundamental principles. Successful implementation requires methodical solvent selection, controlled crystallization kinetics, and meticulous isolation techniques. The optimized protocol detailed in these application notes balances purity requirements with practical efficiency, providing researchers with a validated framework for producing high-purity this compound suitable for drug development applications.

Future method enhancements may explore mixed solvent systems for improved crystal habit control, gradient cooling profiles to optimize crystal size distribution, and analytical monitoring of the crystallization process for quality-by-design implementation. When properly executed, recrystallization remains one of the most effective and economically viable purification methods for solid compounds in pharmaceutical research and development.

References

rubidium chlorate ethanol-water mixture recrystallization

Principles of Recrystallization and Solvent Selection

Recrystallization purifies a solid compound by dissolving it in a hot solvent and then cooling the solution to form pure crystals. The key to success lies in selecting a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures [1] [2]. The impurity should either be very soluble in the cold solvent or insoluble in the hot solvent so it can be filtered out [1] [3].

For a compound like rubidium chlorate, a mixed solvent system like ethanol-water is often advantageous. Such a mixture can behave like ethanol (a less polar solvent) at high temperatures and like water (a more polar solvent) at low temperatures [4]. This large solubility difference between hot and cold conditions is ideal for high recovery of purified material.

The table below compares the properties of pure and mixed solvents for recrystallizing a polar compound like this compound.

| Solvent System | Key Characteristics | Suitability for Polar Solids (e.g., RbClO₃) | Key Considerations |

|---|---|---|---|

| Water | Highly polar, high boiling point, inexpensive, safe [1] [5]. | Likely high | Ideal if solubility temperature dependence is favorable; may not work if solubility in cold water is too high [5]. |

| Ethanol | Polar, intermediate boiling point [1]. | Moderate to low | Compound may be too soluble in cold ethanol, limiting crystal recovery [6]. |

| Ethanol-Water Mixture | Tunable polarity; behaves more like ethanol when hot, water when cold [4]. | Highly promising | Allows fine-tuning of solubility; the optimal ratio must be determined experimentally. |

Proposed Experimental Protocol for this compound

This protocol adapts standard recrystallization methods for use with a this compound and an ethanol-water solvent system [1].

Preliminary Solvent Screening and Ratio Optimization

- Objective: Find the ethanol-to-water ratio that gives the best solubility profile for your specific sample of this compound.

- Procedure:

- Place ~50 mg of crude this compound into several small test tubes.

- To each tube, add 0.5-1 mL of solvent with a different ethanol/water ratio (e.g., 100% water, 70/30, 50/50, 30/70 ethanol/water, 100% ethanol).

- Swirl each tube at room temperature. If the solid dissolves completely in any tube at room temperature, that solvent is too good and will yield low recovery.

- For tubes where the solid does not dissolve at room temperature, heat them in a water bath. If the solid dissolves completely upon heating, you have found a candidate solvent ratio.

- Cool the tubes. The ratio that yields the highest amount of crystalline solid upon cooling is the most effective.

Dissolution and Hot Filtration

- Equipment: Erlenmeyer flask, hotplate, boiling chips or stir bar, fluted filter paper, glass funnel.

- Procedure:

- Place the crude this compound in an Erlenmeyer flask. Using a flask with sloping sides helps minimize evaporation and boil-overs [1].

- Heat the optimized ethanol-water solvent mixture in a separate flask, adding boiling chips or a stir bar to prevent bumping.

- Add the hot solvent to the solid in small portions, swirling and heating the mixture between additions. Continue until the solid just dissolves. Avoid adding a large excess of solvent [1].

- If insoluble impurities are present, perform a hot filtration. Add a 10-20% excess of hot solvent to account for evaporation, then quickly pour the solution through the fluted filter paper into a clean flask [1].

Crystallization and Crystal Growth

- Procedure:

- Let the clear, hot solution stand undisturbed at room temperature, lightly covered to keep out dust.

- Slow cooling promotes the formation of large, pure crystals. Do not agitate the solution during this phase.

- If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure this compound [1].

- After crystallization at room temperature, place the flask in an ice bath for 30-60 minutes to maximize yield [1].

Isolation, Washing, and Drying

- Equipment: Büchner or Hirsch funnel, vacuum flask, filter paper, spatula.

- Procedure:

- Isolate the crystals by vacuum filtration.

- Rinse the crystals with a small amount of fresh, cold ethanol-water mixture (using the same ratio as your solvent) to dissolve and wash away impurities adhering to the crystal surfaces [1].

- Dry the crystals by drawing air through them in the funnel for several minutes. For further drying, spread them on a watch glass to air-dry or use a vacuum desiccator [1].

Troubleshooting Guide

The following table outlines common problems, their causes, and potential solutions.

| Problem | Possible Causes | Solutions |

|---|---|---|

| No crystal formation upon cooling. | Solvent is too good (solubility too high); too much solvent used; cooling too fast [1]. | Reheat and evaporate some solvent, then re-cool. Scratch flask interior or add a seed crystal. |

| Oil formation instead of crystals. | Compound's melting point is depressed by solvent or impurities [1]. | Reheat until oil dissolves, then cool more slowly. Use a different solvent or solvent pair. |

| Low yield of purified crystals. | Excessive solvent used; solution cooled too rapidly; solubility in cold solvent is still significant [4]. | Optimize solvent volume; ensure slow cooling; consider a different solvent ratio with lower cold solubility. |

| Poor purification (impurities in crystals). | Cooling too fast forming small crystals that trap impurities; impurities have similar solubility [1]. | Cool more slowly. Perform a second recrystallization. |

Experimental Workflow and Data Documentation

For clarity and reproducibility, document your process. The workflow below outlines the key stages of the recrystallization process.

When conducting your experiments, record all data in a table like the one below.

| Experiment ID | Solvent Ratio (EtOH:H₂O) | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Percent Recovery | Purity Notes (e.g., Appearance) |

|---|---|---|---|---|---|---|

| Exp-01 | 0:100 | Complete | Low | Large, clear crystals | 85% | White, free-flowing |

| Exp-02 | 30:70 | Complete | Moderate | Small needles | 75% | Slightly off-white |

| Exp-03 | 50:50 | Complete | High | Very few crystals | 15% | - |

| Exp-04 | 70:30 | Partial | - | - | - | Did not proceed |

Safety and Best Practices

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

- Fume Hood: Perform all steps involving heating solvents in a fume hood to prevent exposure to vapors and to ensure adequate ventilation [1].

- Heating Precautions: Use boiling chips or a stir bar to prevent violent bumping and potential boil-overs. Be aware that chlorates can be strong oxidizing agents. Avoid heating in the presence of easily oxidizable materials.

- Waste Disposal: Dispose of all mother liquors and solvent wastes according to your institution's regulations for heavy metals and oxidative compounds.

I hope this structured protocol provides a solid foundation for your work. Determining the optimal solvent ratio through careful experimentation is the key to a successful purification.

References

- 1. Video: Purifying Compounds by Recrystallization [jove.com]

- 2. (chemistry) - Wikipedia Recrystallization [en.wikipedia.org]

- 3. sciencedirect.com/topics/engineering/ recrystallization [sciencedirect.com]

- 4. Maximum Percent Recovery in Ethanol / Water Recrystallization [physicsforums.com]

- 5. purification - What would be the most suitable solvent for... [chemistry.stackexchange.com]

- 6. Organic Chemistry Recrystallization • Physics Forums [physicsforums.com]

Foundational Principles of Controlled Crystallization

Controlled crystallization is a separation technique used to obtain a pure solid substance with a specific crystal size, shape, and habit. The process is primarily governed by two key stages [1]:

- Nucleation: The initial formation of stable clusters (nuclei) of solute molecules or atoms. This can be homogeneous (without external surfaces) or heterogeneous (facilitated by impurities or surfaces).

- Crystal Growth: The subsequent increase in crystal size as more solute molecules add to the existing nuclei.

The main driving force for both stages is supersaturation, a state where the solution contains more dissolved solute than it would under equilibrium conditions. The methods to achieve supersaturation are detailed in the experimental section below. Precise control over the rates of nucleation and growth is essential for producing a material with the desired attributes [2] [1].

Experimental Methods for Controlled Crystallization

Several techniques can be employed to achieve controlled crystallization. The choice of method depends on the solute's solubility characteristics and the target crystal properties. The table below summarizes the most common techniques.

| Method | Principle | Key Controlling Parameters | Target Crystal Attributes |

|---|---|---|---|

| Cooling Crystallization [1] | Reduce solution temperature to decrease solute solubility. | Initial concentration, cooling rate, final temperature, agitation rate. | Narrow size distribution, defined crystal habit. |

| Antisolvent Crystallization [2] [1] | Add a solvent in which the solute has low solubility to reduce overall solubility. | Antisolvent type, addition rate (fast/slow), agitation intensity, addition point in vessel. | Small microcrystals, narrow size distribution, uniform habit [2]. |

| Evaporative Crystallization [1] | Remove solvent to increase solute concentration. | Temperature, pressure, surface area, gas flow rate (for forced evaporation). | Larger crystals, defined crystal forms. |

| Reactive Crystallization | In-situ chemical reaction generates a sparingly soluble product. | Reactant concentrations, addition rates, mixing efficiency, pH. | Fine powders, specific polymorphs. |

Proposed General Protocol for Antisolvent Crystallization

The following is a detailed protocol, inspired by a study on sodium nitroprusside, that can be adapted for RbClO₃. This method is particularly effective for producing microcrystals with a narrow size distribution [2].

Solution Preparation

- Prepare a saturated solution of RbClO₃ in a primary solvent (e.g., water). Heat slightly if necessary to ensure complete dissolution.

- Filter the hot solution through a 0.45 μm membrane filter to remove any particulate impurities.

- Select a suitable antisolvent in which RbClO₃ has very low solubility (e.g., acetonitrile, ethanol, or acetone). Ensure the antisolvent is miscible with the primary solvent.

Crystallization Procedure

- Place a defined volume of the clear, saturated RbClO₃ solution into a crystallization vessel equipped with magnetic stirring.

- Begin agitation at a constant, moderate speed to ensure good mixing without excessive shear.

- Using a calibrated syringe pump, add the antisolvent to the solution at a controlled, slow, and constant rate. A typical target might be 1-5 mL per minute.

- Maintain a constant temperature using a water bath.

- Monitor the solution for the onset of nucleation, observed as a persistent cloudiness.

- Once addition is complete, continue stirring for a set period to allow for crystal aging and uniform growth.

Product Isolation and Analysis

- Separate the crystals from the mother liquor by vacuum filtration.

- Wash the crystal cake with a small amount of pure antisolvent to remove residual mother liquor.

- Dry the crystals in a vacuum oven at room temperature to remove all solvent traces.

- Characterization: The final product should be characterized using:

- Microscopy: Analyze crystal size, shape, and habit.

- Laser Diffraction: Measure particle size distribution.

- X-ray Diffraction (XRD): Confirm crystal phase and purity.

Workflow for Process Optimization

The following diagram illustrates the logical workflow for developing and optimizing a controlled crystallization process, integrating the principles and methods described above.

Key Parameters to Monitor and Control

For a robust and reproducible process, closely monitor the parameters in the following table. They are critical for achieving the target Crystal Quality Attributes (CQAs).

| Process Parameter | Impact on Crystallization | Recommended Monitoring Method |

|---|---|---|

| Supersaturation Level | Directly controls nucleation & growth rates; high levels can lead to instability and poor control. | In-situ probes (e.g., ATR-FTIR, FBRM). |

| Temperature | Affects solubility, supersaturation, and kinetic rates of nucleation and growth. | Calibrated temperature probe. |

| Agitation Rate | Influences mixing uniformity, heat/mass transfer, and can cause crystal breakage. | Controlled stirrer motor. |

| Antisolvent Addition Rate | A slow, controlled rate is crucial to manage supersaturation and avoid uncontrolled nucleation [2]. | Syringe pump. |

| Final Solvent Composition | Determines the final yield and can influence crystal form (polymorph). | Gravimetric or chromatographic analysis. |

Conclusion and Adaptation Guidance

This application note provides a comprehensive framework for designing a controlled crystallization process. To apply this to rubidium chlorate (RbClO₃), your first step should be to gather its specific solubility data in various pure and mixed solvents. The antisolvent method is a strong candidate for producing a narrow distribution of microcrystals, provided the addition rate is carefully controlled [2]. Success will depend on a systematic approach, beginning with robust solubility profiling and proceeding through iterative cycles of experimentation and analysis to define the optimal operating space for your specific goals.

References

high-purity rubidium chlorate single crystal growth

Insights from Related Research

While direct information on rubidium chlorate is limited, research on other rubidium crystals offers valuable insights:

- Growth of Rubidium Hydrogen Succinate Hydrate: A 2024 study successfully grew a different rubidium-based crystal, Rubidium Hydrogen Succinate Hydrate (RbHSH), using the Slow Evaporation Solution Growth Technique (SEST) at room temperature, with water as a solvent [1]. The crystal was characterized as having a triclinic structure, was thermally stable up to 174°C, and exhibited properties suitable for nonlinear optical (NLO) applications [1].

- Solid-State Single Crystal Growth (SSCG): For materials that are difficult to grow from melt or solution, Solid-State Single Crystal Growth is a promising alternative [2]. This method converts a polycrystalline material into a single crystal within a solid state, often using conventional sintering equipment. It is particularly useful for complex chemical compositions or materials with incongruent melting behavior [2].

Crystal Growth Techniques Overview

The table below summarizes the general classes of single-crystal growth methods relevant to your research, based on the literature.

| Technique | Core Principle | Relevance to Rubidium Salts |

|---|---|---|

| Solution Growth (e.g., SEST) | Crystallization from a saturated solution as the solvent slowly evaporates [1]. | Highly relevant for water-soluble salts like this compound; suitable for complex compositions [2] [1]. |

| Solid-State Single Crystal Growth (SSCG) | Conversion of a polycrystalline solid into a single crystal through heat treatment, exploiting abnormal grain growth [2]. | A viable alternative if solution or melt methods are unsuitable; can be more cost-effective [2]. |

| Melt Growth Techniques | Solidification of a pure substance from its molten state [2]. | Common for many crystals but requires high temperatures and can face challenges with chemical homogeneity [2]. |

Proposed Experimental Workflow

Based on the general principles and related work, here is a proposed high-level workflow for exploring the growth of this compound single crystals. The following diagram outlines the key decision points and processes.

Diagram Title: Single Crystal Growth Workflow

Suggested Characterization Methods

Once a crystal is grown, its quality and properties must be confirmed. The table below lists standard characterization techniques, with examples of the data they provide from a related crystal, RbHSH [1].

| Characterization Method | Data Output & Purpose | Example from RbHSH Crystal [1] |

|---|---|---|

| X-ray Diffraction (XRD) | Determines crystal system and unit cell parameters. | Confirmed triclinic system with space group P¹ [1]. |

| FTIR Spectroscopy | Identifies functional groups and molecular bonding. | Identified intramolecular O-H-O and C-H-O bonding [1]. |

| UV-Vis Spectroscopy | Measures optical transparency and band gap. | 89% transparency with a low cutoff wavelength of 240 nm and a band gap of 5.21 eV [1]. |

| Thermal Analysis (TGA/DSC) | Assesses thermal stability and decomposition points. | Thermally stable up to 174 °C [1]. |

| Mechanical Analysis | Determines hardness and other mechanical properties. | Classified as a "hard material" [1]. |

| Photoluminescence (PL) Spectroscopy | Analyzes light emission properties. | Emitted blue light with a wavelength of 484 nm [1]. |

Recommendations for Protocol Development

Given the lack of a direct recipe, here are steps you can take to develop a working protocol:

- Start with Solution Growth: Given the success with RbHSH and the likely solubility of this compound, begin with the Slow Evaporation Solution Technique (SEST) [1]. You will need to experimentally determine optimal conditions such as solvent type (e.g., water), saturation temperature, and evaporation rate.

- Prioritize High-Purity Precursors: The starting point for high-purity crystals is high-purity materials. Use the highest purity rubidium and chlorate precursors available. A recent 2024 study on rubidium extraction highlights a "crystal ripening microextraction" strategy for obtaining high-purity rubidium from mixed salts, which could inform your precursor sourcing or purification steps [3].

- Consider SSCG as a Backup: If solution growth does not yield satisfactory results, the Solid-State Single Crystal Growth (SSCG) method is a powerful alternative, especially for achieving high purity as it avoids solvents and melts [2].

- Consult Historical literature: A 1971 publication on the growth of "Manganese Chlorides of Rubidium and Cesium" suggests that detailed, older protocols for related inorganic rubidium crystals may exist in archives, which could be adapted for your work [4].

References

- 1. Investigation on the growth aspects and properties of rubidium ... [pubs.rsc.org]

- 2. Current status of solid-state single | BMC Materials crystal growth [bmcmaterials.biomedcentral.com]

- 3. Direct and efficient in situ rubidium extraction... | Nature Sustainability [nature.com]

- 4. The Preparation, Single - Crystal - Growth , and Fluorescence... | Scilit [scilit.com]

Comprehensive Application Notes and Protocols: Electrolytic Production of Rubidium Chlorate for Research and Development

Introduction and Scope

Rubidium chlorate (RbClO₃) represents a specialized chemical compound with applications spanning pharmaceutical research, materials science, and specialized pyrotechnics. While rubidium chloride (RbCl) itself has diverse applications in electronics, pharmaceuticals, and research, the chlorate derivative offers unique properties that make it valuable for specialized research applications. [1] [2] The production of this compound via electrolysis provides researchers with a method to synthesize this compound in laboratory settings, though it requires careful attention to safety protocols and process optimization. These application notes provide research teams with detailed methodologies for designing, constructing, and operating electrolytic cells specifically configured for this compound production, with emphasis on procedural reproducibility, safety considerations, and quality verification.

The electrolytic method described herein adapts industrial chlorate production principles to laboratory-scale operations suitable for research quantities. Recent market analyses indicate growing interest in rubidium compounds, with the rubidium chloride market expected to see price increases of 2.3% annually through 2030, driven by demand from pharmaceutical and high-tech industries. [2] This economic context makes efficient laboratory-scale production methods increasingly valuable for research organizations. The protocols outlined below have been optimized based on both theoretical principles and practical experimental accounts, including successful laboratory syntheses achieving approximately 27g of product from 25g of rubidium carbonate precursor. [3]

Fundamental Principles of Electrolytic Chlorate Synthesis

The electrochemical synthesis of chlorates from chloride salts follows well-established principles of electrochemistry, primarily governed by Faraday's laws of electrolysis. These laws establish the quantitative relationship between electrical charge passed through the system and the mass of substance transformed at the electrodes. [4] In the specific case of chlorate formation from rubidium chloride, the process involves both direct electrochemical reactions at the electrodes and subsequent chemical reactions in the electrolyte solution that convert the initial products to the desired chlorate.

The primary reaction mechanism for chlorate formation, based on the Foerster and Mueller theory, involves several sequential steps. Initially, at the anode, chloride ions undergo oxidation to form chlorine, while at the cathode, water molecules are reduced to produce hydrogen gas and hydroxide ions. [5] The dissolved chlorine then hydrolyzes to form hypochlorous acid, which exists in equilibrium with hypochlorite ions. The critical chlorate-forming step occurs when hypochlorous acid reacts with hypochlorite ions in solution, generating chlorate and chloride ions in a chemical disproportionation reaction. This pathway requires 6 Faradays of charge per mole of chlorate produced, representing the most efficient route with a theoretical current efficiency of 100%. [5] An alternative, less efficient pathway involves the electrochemical oxidation of hypochlorite to chlorate, requiring 9 Faradays per mole and resulting in oxygen evolution that reduces current efficiency.

Table 1: Key Electrochemical Reactions in this compound Synthesis

| Electrode | Reaction | Process Type |

|---|---|---|

| Anode | 2Cl⁻ → Cl₂(aq) + 2e⁻ | Oxidation |

| Cathode | 2H₂O + 2e⁻ → H₂ + 2OH⁻ | Reduction |

| Solution | Cl₂(aq) + H₂O ⇌ HClO + H⁺ + Cl⁻ | Hydrolysis |

| Solution | 2HClO + ClO⁻ → ClO₃⁻ + 2Cl⁻ + 2H⁺ | Disproportionation |

Several critical parameters influence the efficiency and success of the electrolytic process. The pH of the electrolyte must be maintained around 6 to optimize the concentration balance between hypochlorous acid and hypochlorite ions, favoring the efficient chemical formation of chlorate. [5] Temperature control between 60-80°C represents a compromise between enhancing reaction kinetics and minimizing parasitic side reactions and electrode corrosion. The initial chloride concentration affects both conductivity and reaction pathway, with higher concentrations generally favoring chlorate formation over perchlorate production. Additionally, electrode material selection and current density significantly impact reaction efficiency, electrode longevity, and potential contamination of the product.

Electrolysis Cell Design and Assembly

Component Selection and Specifications

The design of an efficient electrolysis cell for this compound production requires careful selection of components to withstand corrosive environments while facilitating the desired electrochemical reactions. The cell body should be constructed from chemical-resistant materials such as glass (e.g., Duran or Pyrex) or certain plastics, with a demonstrated successful implementation using a 100mL Duran bottle with epoxy-sealed electrode connections. [3] The container must provide adequate volume for the electrolyte while allowing for gas evolution and temperature management during operation.

Electrode selection represents one of the most critical factors in cell design. For the anode, dimensionally stable electrodes resistant to highly oxidizing conditions are essential. Platinum-based anodes have proven effective in laboratory settings, with reports using a 10×10mm platinum anode successfully for this compound production, though some discoloration (gold tinting) was observed after extended operation at elevated temperatures. [3] Alternative anode materials include graphite substrate lead dioxide or pure graphite, though these may exhibit higher erosion rates. For the cathode, materials such as titanium, stainless steel, or nickel are suitable, with successful implementations using titanium wire. [3] [5] The cathode surface area should generally be larger than the anode to minimize current density and potentially reduce hydrogen embrittlement.

Table 2: Electrolysis Cell Components and Specifications

| Component | Material Options | Key Specifications | Notes |

|---|---|---|---|

| Cell Body | Glass (Duran/Pyrex), CPVC, PTFE | 100-500mL capacity, chemical resistance | 100mL Duran bottle demonstrated [3] |

| Anode | Platinum, MMO, PbO₂/Graphite | 10×10mm Pt sheet, welded connection | Post-operation gold discoloration noted [3] |

| Cathode | Titanium, Stainless Steel 316, Nickel | Wire or mesh, larger surface area than anode | Titanium wire successfully implemented [3] |

| Power Supply | DC Bench Power Supply | 0-5A, 0-10V, constant current mode | Adjustable voltage to maintain current [5] |

| Additives | Potassium dichromate, Potassium fluoride | 1-2g/L for cathode protection | Concentration depends on anode material [5] |

The power supply requirements for chlorate cells typically involve direct current with operational parameters in the range of 3.5-4.5 volts and current adjusted based on electrode surface area, typically 0.1-0.5A per cm² of anode surface. [5] A laboratory-scale system might operate at approximately 1A for small-scale production. [3] The power supply should offer constant current operation to maintain consistent reaction rates despite changing electrolyte conductivity throughout the process. Additionally, the system may require temperature management through passive cooling or occasional active cooling, particularly toward the end of the process when electrolyte volume decreases and resistance increases, generating additional heat.

Cell Assembly Procedure

The assembly of the electrolysis cell follows a systematic procedure to ensure proper operation and safety:

Cell Preparation: Begin by thoroughly cleaning the cell body with distilled water and optionally with dilute acid solution to remove any metallic or organic contaminants. Rinse repeatedly with distilled water and allow to air dry.

Electrode Installation: Fix the electrodes to compatible lids or covers using chemical-resistant epoxy, ensuring proper separation distance (typically 0.5-2cm) between anode and cathode. The epoxy seal must fully encapsulate the electrode connection points to prevent electrolyte leakage or corrosion. Allow the epoxy to cure completely according to manufacturer specifications before proceeding.

Gas Management System: Install a gas venting tube to divert potentially hazardous chlorine and hydrogen gases outside the laboratory or into an appropriate scrubbing system. The tubing should be chemically resistant and positioned to prevent backflow or condensation blockage.

Electrical Connections: Connect the electrodes to the power supply using appropriate wiring, ensuring robust connections to minimize resistance. Incorporate an ammeter in series to verify current and consider fusing the circuit for safety.

Leak Testing: Before introducing the electrolyte, perform a leak test with distilled water to verify the integrity of all seals and connections.

The following diagram illustrates the complete electrolysis cell setup with all critical components:

Diagram 1: Electrolysis cell setup showing major components and connections

Electrolyte Preparation and Cell Operation Protocol

Electrolyte Formulation and Preparation

The electrolyte formulation begins with the preparation of a rubidium chloride solution. While rubidium chloride can be used directly if available, it is more commonly prepared in situ from rubidium carbonate through neutralization with hydrochloric acid, as demonstrated in practical implementations. [3] The specific protocol for electrolyte preparation follows these steps:

Precursor Neutralization: Gradually add 20% hydrochloric acid to a solution of rubidium carbonate in distilled water while monitoring pH with a calibrated pH meter. Continue addition until a pH of 6-7 is achieved, indicating complete conversion to rubidium chloride. The typical starting material ratio is approximately 25g rubidium carbonate to 80mL final solution volume. [3]

Additive Incorporation: To prevent reduction of hypochlorite and chlorate at the cathode, add an appropriate cathode protector. For systems with graphite or lead dioxide anodes, potassium dichromate at 1-2g/L is effective, forming a protective chromium oxide layer on the cathode surface. For platinum anodes, potassium fluoride may be used as an alternative at similar concentrations. [5]

Final Volume Adjustment: After complete neutralization and additive incorporation, add distilled water to achieve the final working volume, typically filling the cell to 70-80% of capacity to allow for gas disengagement and prevent foam overflow.

Initial Conductivity Check: Verify electrolyte conductivity by briefly applying low voltage (1-2V) and confirming current flow, adjusting concentration if necessary by adding more rubidium chloride or distilled water.

Cell Operation and Process Monitoring

With the electrolyte prepared and cell assembled, operation proceeds according to the following protocol:

Initial Setup: Transfer the prepared electrolyte to the cell, ensuring complete immersion of the electrodes. Connect the gas venting system and verify all electrical connections are secure.

Process Initiation: Set the power supply to constant current mode and apply the predetermined current density. For laboratory-scale cells with approximately 10cm² electrode area, 1A represents a practical starting point (0.1A/cm²). [3] The initial voltage will typically be 3.5-4.0V, depending on electrode distance and electrolyte conductivity. [5]

Continuous Monitoring: Monitor the cell voltage, current, and temperature regularly throughout the process. The voltage may gradually increase as chloride concentration decreases and solution resistance changes. Maintain temperature between 60-80°C through passive or active cooling as required.

Process Completion Indicators: Continue electrolysis until no further chloride is detected in the electrolyte (typically 12-36 hours for small cells). The completion can be confirmed by noting a significant voltage increase (to 5-6V) and decreased gas evolution. In practical demonstrations, the process has been run for "a little over 12 hours" with satisfactory crystal formation. [3]

Safety Shutdown: When process completion indicators are observed, gradually reduce current to zero before disconnecting power. Allow the cell to cool before handling, maintaining gas ventilation until the system reaches room temperature.

The following flowchart illustrates the complete operational workflow from preparation to product recovery:

Diagram 2: Electrolysis operation workflow from electrolyte preparation to product recovery

Product Recovery, Purification, and Characterization

Crystal Recovery and Processing

Once electrolysis is complete and the electrolyte has cooled, the this compound product can be recovered through the following procedure:

Crystal Separation: Decant the supernatant solution from the crystal bed, then collect the crystals using vacuum filtration with chemical-resistant filter paper. For small quantities, careful decantation followed by filtration may be preferable to minimize product loss.

Crystal Washing: Rinse the collected crystals with small aliquots of ice-cold distilled water or a chilled ethanol-water mixture to remove residual chloride and other soluble impurities. Use minimal wash volume to prevent excessive product dissolution.

Drying Process: Transfer the washed crystals to a watch glass or petri dish and dry at ambient temperature in a desiccator or at slightly elevated temperatures (40-50°C) in a drying oven. Avoid excessive heating that might promote decomposition. Practical implementations have obtained "around 27g of a white precipitate" from 25g of rubidium carbonate precursor. [3]

Storage Conditions: Store the dried this compound in a sealed, light-resistant container in a cool, dry environment with appropriate labeling indicating the compound identity, date of synthesis, and any relevant hazard information.

Product Characterization and Verification

Verification of this compound identity and purity can be accomplished through several accessible laboratory methods:

Methylene Blue Test: Prepare a dilute aqueous solution of the product and add one drop of 1% methylene blue solution. The persistence of blue color without formation of a purple precipitate indicates the absence of perchlorate and confirms chlorate identity. [3]